3-(4-bromophenyl)-4-oxo-4H-chromen-7-yl dimethylcarbamate
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Overview
Description
The compound “3-(4-bromophenyl)-4-oxo-4H-chromen-7-yl dimethylcarbamate” is a derivative of chromen-7-yl dimethylcarbamate, which is a type of coumarin. Coumarins are a class of phenolic substances found in many plants. They have a 2H-chromen-2-one skeleton . The presence of a bromophenyl group and a dimethylcarbamate group may confer unique properties to this compound.
Molecular Structure Analysis
The molecular structure of this compound would likely be characterized by the presence of a chromen-7-yl ring, a bromophenyl group, and a dimethylcarbamate group . The exact structure would need to be confirmed through techniques such as X-ray crystallography or NMR spectroscopy .Chemical Reactions Analysis
The chemical reactions involving this compound would likely depend on the specific conditions and reagents used. The bromophenyl group could potentially undergo various substitution reactions . The carbamate group could also participate in reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would likely depend on its specific structure. Factors such as polarity, solubility, melting point, and boiling point would need to be determined experimentally .Scientific Research Applications
Synthesis and Structural Analysis
- Novel Syntheses and Analogues : The synthesis of various oxo- and thio-analogues of 2-oxo-2H-chromen-7-yl dimethylcarbamates, including those with sulfur or oxygen atoms adjacent to the carbonyl or thiocarbonyl group, demonstrates the chemical versatility and structural diversity achievable with this compound class. Microwave synthesis has been instrumental for synthesizing sulfur-containing analogues, indicating the importance of this technique in modifying chromene derivatives (Janse van Rensburg & Robinson, 2009).
- Crystal Structure Elucidation : The crystal structure of related compounds, such as 2-amino-4-(3-bromophenyl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile, has been determined, showcasing the planarity and intermolecular hydrogen interactions within the molecular structure, which might influence its biological activities (Kumar et al., 2016).
Potential Biological Activities
- Antibacterial Properties : Certain derivatives, such as dimethyl 2,6-dimethyl-4-oxo-4H-chromen-3-yl-phosphonate, have shown antibacterial properties against strains like S. aureus, highlighting the potential of chromene derivatives as antibacterial agents (Budzisz, Nawrot, & Małecka, 2001).
- Anticancer Activity : Some thiazolidin-4-ones based on (7-hydroxy-2-oxo-2H-chromen-4-yl) acetic acid have been synthesized and proposed for antibacterial screening, indicating the potential use of chromene derivatives in developing anticancer and antibacterial agents (Čačić et al., 2009).
Advanced Applications
- Electronic and Photophysical Properties : The study of the dye based on 1-{2-[4-(3-hydroxy-2-oxo-2H-chromen-4-yl)phenyl]-2-oxoethyl}-4-methylpyridinium bromide showcases the photophysical changes upon interaction with different substances, revealing potential applications in sensing and molecular electronics (Skrypska et al., 2020).
- Apoptosis Induction in Cancer Therapy : The discovery of 4-aryl-4H-chromenes as apoptosis inducers through a cell- and caspase-based high-throughput screening assay underlines the therapeutic potential of chromene derivatives in cancer treatment, highlighting structure-activity relationships critical for enhancing anticancer efficacy (Kemnitzer et al., 2004).
Mechanism of Action
Target of Action
Compounds with similar structures, such as pyrazole-bearing compounds, are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities .
Mode of Action
It is known that indole derivatives, which share some structural similarities with the compound , bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives .
Biochemical Pathways
Similar compounds have been shown to affect various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Pharmacokinetics
A study on similar compounds, 4-(4-bromophenyl)-thiazol-2-amine derivatives, showed promising adme properties .
Result of Action
Similar compounds have been shown to have various biological effects, including antimicrobial and anticancer activities .
Action Environment
The broad application of similar compounds, such as those used in suzuki–miyaura coupling, arises from the exceptionally mild and functional group tolerant reaction conditions, the relatively stable, readily prepared and generally environmentally benign nature of the organoboron reagents, and their rapid transmetalation with palladium(ii) complexes .
Properties
IUPAC Name |
[3-(4-bromophenyl)-4-oxochromen-7-yl] N,N-dimethylcarbamate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14BrNO4/c1-20(2)18(22)24-13-7-8-14-16(9-13)23-10-15(17(14)21)11-3-5-12(19)6-4-11/h3-10H,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NJFUQBLYQYCIQK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)OC1=CC2=C(C=C1)C(=O)C(=CO2)C3=CC=C(C=C3)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14BrNO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.2 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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